3,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-sulfonamide
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Description
3,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N6O3S and its molecular weight is 348.38. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Sulfonamide derivatives have been synthesized with the intent of exploring their use as antibacterial agents. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been developed for their potential antibacterial properties, with some compounds demonstrating high activities against bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Enzyme Inhibition for Therapeutic Uses
Research into sulfonamide-based hybrid compounds reveals their significance in pharmacology, showing a wide range of biological activities including enzyme inhibition. These compounds have been found to inhibit enzymes such as carbonic anhydrases and acetylcholinesterase, indicating their potential in treating diseases related to enzyme dysfunction (Ghomashi, Ghomashi, Aghaei, & Massah, 2022; Ozmen Ozgun et al., 2019).
Antitumor Activity
Some sulfonamide derivatives have been investigated for their antitumor activities. A study on pyrazole and thienopyrimidine derivatives highlighted compounds that exhibited remarkable antitumor activity against MCF7 (breast) human cells, suggesting their potential in cancer therapy (Aly, 2009).
Synthesis and Characterization of Novel Derivatives
The synthesis of novel sulfonamide derivatives, including those with isoxazole and pyrazole rings, has been explored. These studies aim at developing compounds with enhanced biological activities through structural modifications (Filimonov et al., 2006; Komshina et al., 2020).
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S/c1-9-14(10(2)23-19-9)24(21,22)17-7-11-6-12(18-20(11)3)13-8-15-4-5-16-13/h4-6,8,17H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLQAYVKNORZHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.